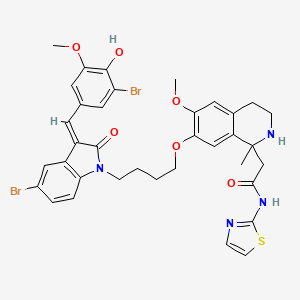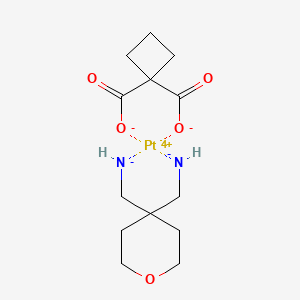
Enloplatine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enloplatine is a platinum-based antineoplastic compound primarily investigated for its potential in treating platinum-refractory ovarian cancer. It is a water-soluble coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid . Despite its promising structure, this compound has demonstrated minimal activity in clinical trials for ovarian cancer .
准备方法
Synthetic Routes and Reaction Conditions: Enloplatine is synthesized through a series of coordination reactions involving platinum salts and organic ligands. The primary synthetic route involves the reaction of platinum(IV) chloride with cyclobutane dicarboxylic acid and a tetrahydropyran-containing amine under controlled conditions . The reaction typically occurs in an aqueous medium, with the pH adjusted to facilitate the formation of the desired coordination complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Enloplatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of higher oxidation state complexes.
Reduction: Reduction reactions can convert this compound to lower oxidation state complexes, altering its chemical properties.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of competing ligands like chloride ions or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of coordination complexes with different ligands.
科学研究应用
Chemistry: Enloplatine serves as a model compound for studying platinum-based coordination chemistry and reaction mechanisms.
Biology: Research focuses on understanding the interactions of this compound with biological macromolecules, such as DNA and proteins.
Medicine: this compound is investigated for its antineoplastic properties, particularly in treating ovarian cancer.
Industry: this compound’s unique chemical properties make it useful in catalysis and material science applications.
作用机制
Enloplatine exerts its effects primarily through the formation of stable complexes with DNA. The platinum center binds to the nitrogen atoms of the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription . This results in the disruption of cellular processes and ultimately induces cell death. The molecular targets of this compound include DNA and various DNA-associated proteins, which play crucial roles in its mechanism of action.
相似化合物的比较
Carboplatin: A widely used platinum-based chemotherapy drug with a similar mechanism of action but different ligand structure.
Zeniplatin: Another third-generation platinum analog with minimal antitumor activity in platinum-refractory ovarian cancer.
Enloplatine’s distinct ligand structure and chemical properties make it a valuable compound for further research and development in the field of platinum-based chemotherapy.
属性
CAS 编号 |
111523-41-2 |
|---|---|
分子式 |
C13H20N2O5Pt |
分子量 |
479.39 g/mol |
IUPAC 名称 |
[4-(azanidylmethyl)oxan-4-yl]methylazanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C7H14N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h8-9H,1-6H2;1-3H2,(H,7,8)(H,9,10);/q-2;;+4/p-2 |
InChI 键 |
NAFFDQVVNWTDJD-UHFFFAOYSA-L |
规范 SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].C1COCCC1(C[NH-])C[NH-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



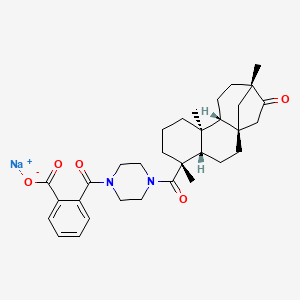
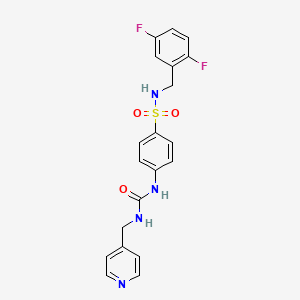
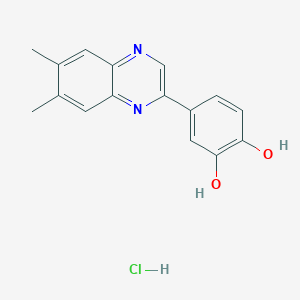
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)


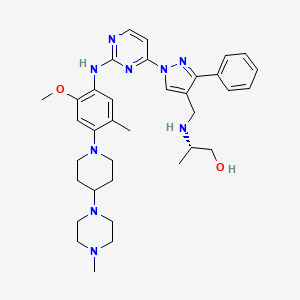

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
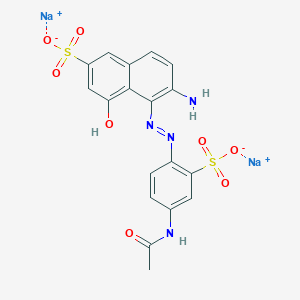
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
